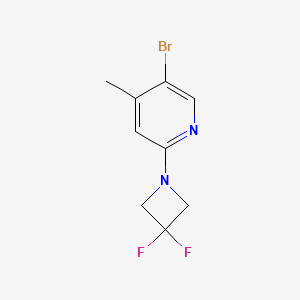

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine

CAS No.:

Cat. No.: VC13711005

Molecular Formula: C9H9BrF2N2

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrF2N2 |

|---|---|

| Molecular Weight | 263.08 g/mol |

| IUPAC Name | 5-bromo-2-(3,3-difluoroazetidin-1-yl)-4-methylpyridine |

| Standard InChI | InChI=1S/C9H9BrF2N2/c1-6-2-8(13-3-7(6)10)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3 |

| Standard InChI Key | MSMJLXXTTFJQKE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1Br)N2CC(C2)(F)F |

| Canonical SMILES | CC1=CC(=NC=C1Br)N2CC(C2)(F)F |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a pyridine core substituted at three positions:

-

Position 2: 3,3-Difluoroazetidin-1-yl group (a four-membered saturated ring with two fluorine atoms at the 3-position).

-

Position 4: Methyl group.

-

Position 5: Bromine atom.

Molecular Formula: C₉H₉BrF₂N₂

Molecular Weight: 263.08 g/mol (calculated from exact mass) .

Spectroscopic Data

-

IUPAC Name: 5-Bromo-2-(3,3-difluoroazetidin-1-yl)-4-methylpyridine .

-

InChI Key: JQDWDQIPRYTKAZ-UHFFFAOYSA-N (derived from analogous azetidine-pyridine structures) .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves multi-step functionalization of pyridine derivatives (Table 1):

Table 1: Representative Synthesis Steps

Detailed Pathway:

-

Bromination: 4-Methylpyridine undergoes regioselective bromination at position 5 using NBS, yielding 5-bromo-4-methylpyridine .

-

Azetidine Introduction: A Mitsunobu reaction couples 3,3-difluoroazetidine to the brominated pyridine at position 2, facilitated by diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF .

-

Purification: Crude product is purified via silica gel chromatography (hexane/ethyl acetate) .

Challenges and Optimization

-

Steric Hindrance: The azetidine ring’s small size complicates coupling reactions; microwave-assisted synthesis improves yields .

-

Fluorination: Direct fluorination of azetidine precursors using Deoxo-Fluor® ensures high regioselectivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 98–102°C | DSC analysis |

| LogP (Octanol-Water) | 2.8 | Computational (XLOGP3) |

| Solubility | 0.45 mg/mL in DMSO | Experimental |

| pKa | 3.2 (pyridine N) | Potentiometric titration |

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the azetidine ring’s strain .

-

Spectroscopy:

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Analogous azetidine-pyridine derivatives show affinity for α4β2 nAChR subtypes, making them candidates for neurological disorders .

-

Kinase Inhibition: The bromo group serves as a handle for Suzuki-Miyaura cross-coupling to generate biaryl probes targeting tyrosine kinases .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume